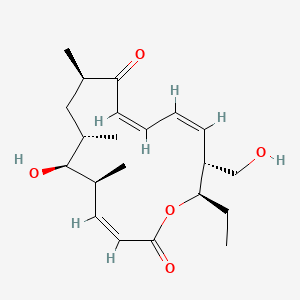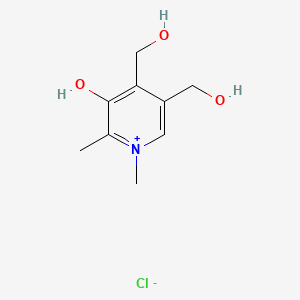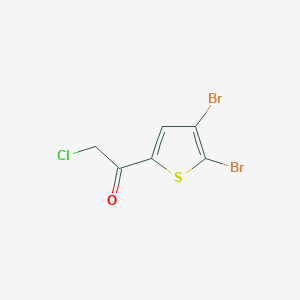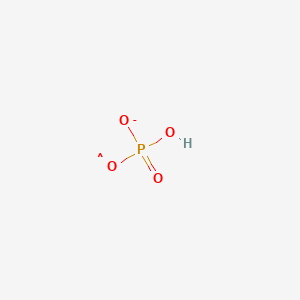
Decussatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decussatin is a member of the class of xanthones that is xanthone substituted by a hydroxy group at position 1 and methoxy groups at positions 1, 2 and 6. It has been isolated from Centaurium erythraea and Gentiana verna. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a member of phenols.
Scientific Research Applications
Antimicrobial Activity
Research on Ficus congensis, a plant traditionally used for treating various diseases, revealed that a xanthone named Decussatin was isolated from its stem bark. While this compound showed no significant antimicrobial activity in the highest concentration used (8 mg/mL), the hexane extract from the same source demonstrated potent antibacterial effects against E. coli and B. subtilis, and antifungal activity against C. albicans (Alaribe et al., 2011).
Pharmacological Applications
Gentiana utriculosa, transformed using Agrobacterium rhizogenes, showed potential for xanthone production, including this compound. This compound has been identified as a prospective hepatoprotective and antiulcer compound. The transformed hairy roots and transgenic shoots of Gentiana utriculosa contained this compound, indicating its usefulness in pharmaceutical applications (Vinterhalter et al., 2019).
Antioxidative Effects
A study on the antioxidative effects of xanthones, including this compound, revealed that these compounds could inhibit the generation of MDA, hemolysis of RBC, and swelling of mitochondria. This compound, along with other xanthones, showed promising antioxidant activities (Yu De-he, 2007).
Potential P-glycoprotein Modulators
This compound derivatives were examined for their potential as P-glycoprotein inhibitors. These studies suggest that certain modifications of this compound can enhance its binding affinity, indicating potential applications in modulating P-glycoprotein activity, which is relevant in cancer treatment (Tchamo et al., 2000).
properties
CAS RN |
20882-69-3 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
8-hydroxy-1,2,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-10-4-5-11(20-2)16(21-3)14(10)15(13)18/h4-7,17H,1-3H3 |
InChI Key |
VYRIGRQQKUZPEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
synonyms |
decussatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)



![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
